molecular formula C11H9NO2S B7905427 4-(Thiazol-2-ylmethyl)benzoic acid

4-(Thiazol-2-ylmethyl)benzoic acid

Cat. No.: B7905427
M. Wt: 219.26 g/mol
InChI Key: YSGFKOQTPNKCKZ-UHFFFAOYSA-N
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Description

4-(Thiazol-2-ylmethyl)benzoic acid is a compound that features a thiazole ring attached to a benzoic acid moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-ylmethyl)benzoic acid typically involves the reaction of thiazole derivatives with benzoic acid derivatives. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol and catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiazol-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Thiazol-2-ylmethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiazol-2-ylmethyl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression .

Comparison with Similar Compounds

Uniqueness: 4-(Thiazol-2-ylmethyl)benzoic acid is unique due to the presence of both a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(1,3-thiazol-2-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)9-3-1-8(2-4-9)7-10-12-5-6-15-10/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGFKOQTPNKCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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